Allantoate

Description

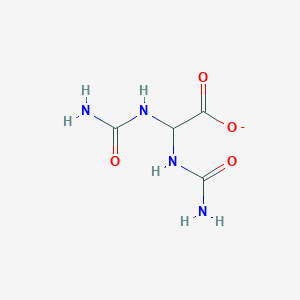

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C4H7N4O4- |

|---|---|

Poids moléculaire |

175.12 g/mol |

Nom IUPAC |

2,2-bis(carbamoylamino)acetate |

InChI |

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1 |

Clé InChI |

NUCLJNSWZCHRKL-UHFFFAOYSA-M |

SMILES canonique |

C(C(=O)[O-])(NC(=O)N)NC(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Allantoate in Plant Nitrogen Recycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is an essential macronutrient for plant growth and development, serving as a key component of amino acids, nucleic acids, and chlorophyll.[1][2] Plants have evolved intricate mechanisms to acquire, assimilate, and recycle nitrogen to optimize its use. A crucial aspect of this nitrogen economy is the catabolism of purine (B94841) nucleotides, which releases nitrogen for reuse within the plant. The ureides, specifically allantoin (B1664786) and allantoate, are nitrogen-rich compounds that are central to this process.[3][4] They serve as important molecules for nitrogen storage and long-distance transport, particularly in tropical legumes where they can constitute up to 90% of the total nitrogen transported from the nodules to the shoots.[5][6][7] In non-leguminous plants, ureides also play a significant role in nitrogen remobilization from senescing tissues.[7][8] This guide provides an in-depth technical overview of the role of this compound, a key intermediate in purine breakdown, in plant nitrogen recycling.

Biochemical Pathway of this compound Metabolism

The catabolism of purines to ureides is a conserved pathway in plants, occurring across different subcellular compartments.[1] The pathway begins with the conversion of purine nucleotides to xanthine (B1682287) in the cytoplasm. Xanthine is then oxidized to uric acid, which is subsequently transported into the peroxisome. Inside the peroxisome, a series of enzymatic reactions converts uric acid to (S)-allantoin.[1] Allantoin is then transported to the endoplasmic reticulum for the final stages of degradation.[1][9]

In the endoplasmic reticulum, allantoin is hydrolyzed by the enzyme allantoinase (ALN) to produce this compound.[1][3] this compound is the pivotal molecule whose breakdown liberates assimilated nitrogen. In plants, the primary route for this compound degradation is through the action of This compound amidohydrolase (AAH) .[5][9][10] This enzyme catalyzes the hydrolysis of this compound to yield (S)-ureidoglycine, carbon dioxide, and two molecules of ammonia (B1221849).[1][9] The released ammonia can then be assimilated into amino acids, making the nitrogen available for various metabolic processes. (S)-ureidoglycine is an unstable compound that can be further metabolized to ureidoglycolate, which in turn is broken down to glyoxylate (B1226380), ammonia, and carbon dioxide.[3]

An alternative, though less prominent pathway in plants, involves the enzyme this compound amidinohydrolase (allantoicase), which breaks down this compound into urea (B33335) and ureidoglycolate.[5][10] However, genomic data suggests that allantoicase-related sequences are generally absent in plants.[5]

The Key Enzyme: this compound Amidohydrolase (AAH)

This compound amidohydrolase (AAH) is the critical enzyme responsible for the breakdown of this compound in plants, playing a central role in the recycling of purine-derived nitrogen.[1][10] Plant AAHs are manganese-dependent enzymes that hydrolyze this compound to produce ureidoglycolate, CO₂, and two molecules of ammonium.[9][11] The genes encoding AAH have been identified and characterized in several plant species, including Arabidopsis thaliana and soybean (Glycine max).[9][12]

Studies on the kinetic properties of AAH have provided insights into its function. For instance, the AAH from Phaseolus vulgaris exhibits a Michaelis constant (Km) of 0.46 mM for this compound, indicating a high affinity for its substrate.[5] The enzyme's activity is subject to regulation at both the transcriptional and post-transcriptional levels, responding to changes in nitrogen availability and developmental cues.[5] For example, in Arabidopsis, AtAAH transcripts are detected in all tissues, consistent with a general role in purine turnover.[12]

| Plant Species | Enzyme | Km for this compound (mM) | Activators | Inhibitors | Reference |

| Phaseolus vulgaris | PvAAH | 0.46 | - | - | [5] |

| Arabidopsis thaliana | AtAAH | - | Mn2+ | Fluoride, Borate, L-asparagine, L-aspartate | [9] |

| Glycine max | GmAAH | - | Mn2+ | Fluoride, Borate, L-asparagine, L-aspartate | [9] |

| Developing Soybeans | AAH | 1.0 (apparent) | Mn2+ | EDTA, Borate, Acetohydroxamate | [11] |

Table 1. Kinetic and regulatory properties of this compound Amidohydrolase (AAH) from different plant species.

Subcellular Localization of this compound Metabolism

The pathway of purine catabolism is compartmentalized within the plant cell, involving the cytoplasm, peroxisomes, and the endoplasmic reticulum.[1] The final steps of ureide degradation, the conversion of allantoin to this compound and the subsequent breakdown of this compound, occur in the endoplasmic reticulum.[1][9] The localization of allantoinase and AAH to the endoplasmic reticulum has been confirmed through studies using fluorescent fusion proteins.[9] This subcellular organization ensures the efficient channeling of metabolites and the controlled release of ammonia.

Physiological Role of this compound in Nitrogen Recycling and Transport

This compound and its precursor, allantoin, play a vital role in the overall nitrogen economy of plants. Their high nitrogen-to-carbon ratio makes them efficient molecules for nitrogen transport and storage.[1][4][13]

In tropical legumes such as soybean and cowpea, ureides are the primary form in which fixed nitrogen is transported from the root nodules to the shoot.[5][7][14] In these plants, 60-80% of the nitrogen in the xylem sap can be in the form of ureides.[14][15] The degradation of this compound in the shoot tissues releases ammonia, which is then re-assimilated to support growth.[6]

In non-leguminous plants like Arabidopsis, the degradation of ureides is crucial for recycling nitrogen from the breakdown of nucleic acids, especially during senescence.[8] Mutants deficient in AAH exhibit phenotypes consistent with nitrogen deficiency, such as early flowering and reduced fertility, highlighting the importance of this pathway for normal growth and development.[8][16] Furthermore, the accumulation of ureides has been implicated in the plant's response to various abiotic stresses, including drought and salinity.[3][13]

| Plant/Tissue | Condition | Allantoin Content | This compound Content | Reference |

| Arabidopsis thaliana (shoots) | Nitrogen-sufficient | ~10 µmol/g DW | Not detected | [17] |

| Arabidopsis thaliana (shoots) | Nitrogen-deficient | ~2 µmol/g DW | Not detected | [17] |

| Arabidopsis thalianaaah mutant (shoots) | Nitrogen-sufficient | ~15 µmol/g DW | ~25 µmol/g DW | [17] |

| Arabidopsis thalianaaah mutant (shoots) | Nitrogen-deficient | ~5 µmol/g DW | ~5 µmol/g DW | [17] |

| Cowpea (Vigna unguiculata) Xylem Sap | - | Approx. equal to this compound | Approx. equal to allantoin | [14][15] |

| Cowpea (Vigna unguiculata) Nodules | - | Predominant ureide | - | [14][15] |

Table 2. Ureide content in different plant tissues and conditions. (DW = Dry Weight)

Experimental Protocols

Determination of Ureide Content in Plant Tissues

This protocol is based on the method described by Vogels and Van der Drift (1970), which involves the conversion of ureides to glyoxylate and its subsequent colorimetric detection.[1][5][12][18]

Materials:

-

Plant tissue

-

Extraction Buffer: 0.2 M Sodium Phosphate buffer, pH 7.0

-

0.5 N NaOH

-

0.5 N HCl

-

Phenylhydrazine hydrochloride solution (freshly prepared)

-

Concentrated HCl

-

N,N-dimethylaniline

-

Potassium ferricyanide (B76249) solution

-

Sodium glyoxylate monohydrate (for standard curve)

-

Spectrophotometer

Procedure:

-

Harvest and weigh approximately 20-50 mg of fresh plant tissue. Alternatively, dry the tissue at 60-65°C overnight and record the dry weight.[1]

-

Grind the tissue to a fine powder in liquid nitrogen.[1]

-

Add 0.5 mL of Extraction Buffer and vortex thoroughly.[1]

-

Incubate at 100°C for 20 minutes.[1]

-

Centrifuge at 17,758 x g for 5 minutes at 4°C.[1]

-

Collect the supernatant for ureide determination.

-

For allantoin and this compound determination, subject the supernatant to alkaline-acidic hydrolysis to convert them to glyoxylate.[5]

-

The resulting glyoxylate is converted to glycoxylic acid phenylhydrazone, which is then oxidized to a red-colored 1,5-diphenylformazan.[5]

-

Measure the absorbance at 520 nm using a spectrophotometer.[5][18]

-

Calculate the ureide concentration using a standard curve prepared with sodium glyoxylate monohydrate.[5]

This compound Amidohydrolase (AAH) Enzyme Assay

This protocol is adapted from studies on AAH from Arabidopsis and soybean.[11]

Materials:

-

Plant tissue

-

Extraction Buffer: 50 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 1 mM PMSF

-

Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂

-

This compound solution

-

Nessler's reagent or an alternative ammonia quantification kit

Procedure:

-

Homogenize plant tissue in ice-cold Extraction Buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to remove cell debris.

-

The supernatant contains the crude enzyme extract.

-

The assay mixture should contain Assay Buffer, a specific concentration of this compound, and the enzyme extract.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Determine the amount of ammonia released using a suitable method, such as Nessler's reagent.

-

Calculate the enzyme activity based on the rate of ammonia production.

Semi-Quantitative RT-PCR for AAH Gene Expression Analysis

This protocol provides a general framework for analyzing the transcript levels of the AAH gene.[4][7][19]

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for AAH and a reference gene (e.g., actin or ubiquitin)

-

Taq DNA polymerase and PCR reagents

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

Extract total RNA from plant tissue using a suitable kit.[20]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.

-

Perform PCR using gene-specific primers for the AAH gene and a reference gene. The number of PCR cycles should be optimized to be within the exponential phase of amplification.[19]

-

Separate the PCR products by agarose gel electrophoresis.[4]

-

Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the bands under UV light.

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the AAH gene to the expression of the reference gene to compare transcript levels across different samples.

Cloning and Transient Expression of AAH in Nicotiana benthamiana

This protocol describes the transient expression of a protein in N. benthamiana leaves via Agrobacterium-mediated transformation.[16][17][21]

Materials:

-

AAH cDNA

-

Binary expression vector (e.g., containing a 35S promoter)

-

Escherichia coli competent cells

-

Agrobacterium tumefaciens competent cells (e.g., strain GV3101)

-

Nicotiana benthamiana plants (3-4 weeks old)

-

Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, needleless)

Procedure:

-

Clone the AAH cDNA into a binary expression vector.

-

Transform the construct into E. coli for plasmid amplification and sequence verification.

-

Transform the verified plasmid into A. tumefaciens.

-

Grow a culture of the transformed A. tumefaciens.

-

Pellet the bacteria and resuspend them in infiltration medium to a specific optical density (e.g., OD₆₀₀ = 0.5-1.0).

-

Incubate the bacterial suspension at room temperature for 2-3 hours.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the bacterial suspension using a needleless syringe.

-

Allow the plants to grow for 2-4 days for transient protein expression.

-

Harvest the infiltrated leaf tissue for protein extraction and analysis (e.g., Western blotting or enzyme assays).

Subcellular Localization using Fluorescent Protein Fusions

This protocol outlines the use of fluorescent protein fusions to determine the subcellular localization of AAH.[3][6][9][10]

Materials:

-

AAH cDNA

-

Binary expression vector containing a fluorescent protein gene (e.g., GFP, YFP)

-

Agrobacterium tumefaciens carrying the AAH-fluorescent protein fusion construct

-

Nicotiana benthamiana plants

-

Confocal laser scanning microscope

Procedure:

-

Create a fusion construct of the AAH gene and a fluorescent protein gene in a binary vector.

-

Perform Agrobacterium-mediated transient expression in N. benthamiana leaves as described in the previous protocol.

-

Optionally, co-infiltrate with a known marker for the endoplasmic reticulum (e.g., a fluorescently tagged ER-resident protein) for co-localization studies.

-

After 2-3 days of expression, excise a small section of the infiltrated leaf.

-

Mount the leaf section on a microscope slide in a drop of water.

-

Observe the fluorescence using a confocal laser scanning microscope.

-

Capture images of the fluorescent protein signal and compare its localization pattern with that of the ER marker.

Conclusion

This compound stands as a central metabolite in the intricate network of plant nitrogen recycling. Its degradation, primarily catalyzed by this compound amidohydrolase in the endoplasmic reticulum, provides a readily available source of ammonia for the synthesis of essential nitrogenous compounds. In both leguminous and non-leguminous plants, the efficient metabolism of this compound is fundamental for nitrogen use efficiency, supporting growth, development, and responses to environmental cues. A thorough understanding of the biochemical and physiological roles of this compound and its associated enzymes is paramount for developing strategies to enhance nitrogen utilization in crops, a key goal in sustainable agriculture. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this compound in the plant nitrogen economy.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Fluorescent Protein Fusions for Protein Localization in Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Subcellular Localization in Plant - Creative Biogene [creative-biogene.com]

- 6. A semi-quantitative RT-PCR method to readily compare expression levels within Botrytis cinerea multigenic families in vitro and in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent protein fusions for protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, Biochemical Characterization, and Subcellular Localization of this compound Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. plasticity.webs.upv.es [plasticity.webs.upv.es]

- 14. academic.oup.com [academic.oup.com]

- 15. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 16. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Semi-Quantitative RT-PCR: An Effective Method to Explore the Regulation of Gene Transcription Level Affected by Environmental Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs [frontiersin.org]

- 21. bsw3.naist.jp [bsw3.naist.jp]

Allantoate: A Purine Catabolite with an Emerging Role as a Signaling Molecule in Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine (B94841) catabolic pathway, traditionally viewed as a salvage and nitrogen recycling mechanism, is emerging as a critical nexus in cellular stress responses. Within this pathway, the ureides allantoin (B1664786) and its hydrolytic product, allantoate, are gaining significant attention not merely as metabolic intermediates but as potent signaling molecules. Accumulating evidence, primarily from plant biology, indicates that fluctuations in this compound and its precursor, allantoin, are not just consequences of stress but active participants in the signaling cascades that orchestrate tolerance to a variety of adverse conditions, including drought, salinity, and oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound as a signaling molecule, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and exploration in this burgeoning field.

Quantitative Data on Ureide Fluctuation and Gene Expression in Stress Response

The following tables summarize quantitative data from various studies, highlighting the changes in ureide concentrations and the expression of key metabolic enzymes under different stress conditions.

Table 1: Changes in Allantoin and this compound Levels Under Abiotic Stress

| Organism | Stress Condition | Tissue | Analyte | Change | Reference |

| Arabidopsis thaliana | Drought | Leaf | Allantoin | Accumulation | [1] |

| Arabidopsis thaliana | NaCl | Seedling | Allantoin | Accumulation | [1] |

| Arabidopsis thaliana | Mannitol | Seedling | Allantoin | Accumulation | [1] |

| Arabidopsis thaliana | NaCl | Seedling | This compound | Accumulation | [1] |

| Arabidopsis thaliana | Mannitol | Seedling | This compound | Accumulation | [1] |

| Arabidopsis thaliana | Cadmium | - | Allantoin | Increase | [2] |

| Phaseolus vulgaris | Drought | Roots, Shoots, Leaves | This compound | Accumulation | [3][4] |

| Oryza sativa (Rice) | Nitrogen Stress | - | Allantoin | ~8-fold accumulation | [5] |

| Oryza sativa (Rice) | Drought | Roots | Allantoin | Significant accumulation | [6] |

Table 2: Gene Expression Changes in the Purine Catabolic Pathway Under Stress

| Organism | Stress Condition | Gene | Gene Product | Change in Expression | Reference |

| Arabidopsis thaliana | Drought | UO (Urate Oxidase) | Urate Oxidase | Up-regulated | [1] |

| Arabidopsis thaliana | Cadmium | ALN (Allantoinase) | Allantoinase | Reduced | [2] |

| Phaseolus vulgaris | Drought | ALN (Allantoinase) | Allantoinase | Induced | [3][4] |

| Phaseolus vulgaris | Drought | AAH (this compound Amidohydrolase) | This compound Amidohydrolase | Slightly reduced | [3][4] |

Experimental Protocols

Quantification of this compound and Allantoin

Principle: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common method for the quantification of allantoin and this compound in biological samples. The following is a generalized protocol adapted from methodologies described in the literature[7].

Materials:

-

Biological tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M HCl or a methanol/water mixture)

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile

-

Formic acid

-

C18 reverse-phase HPLC column

-

HPLC system with UV or MS detector

Procedure:

-

Sample Collection and Preparation:

-

Flash-freeze collected biological tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

Add a known amount of the powdered tissue to a pre-weighed tube.

-

Add a defined volume of ice-cold extraction buffer and the internal standard.

-

Vortex vigorously and incubate on ice.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis. For some samples, a solid-phase extraction (SPE) cleanup step may be necessary.

-

-

HPLC-UV/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Set according to the column manufacturer's recommendations (e.g., 0.5-1.0 mL/min).

-

Detection:

-

UV: Monitor at a wavelength appropriate for ureides (e.g., ~210 nm).

-

MS: Utilize electrospray ionization (ESI) in positive or negative ion mode, with detection in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

-

Quantification: Create a standard curve using known concentrations of pure this compound and allantoin. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the standard curve.

-

Allantoinase Activity Assay

Principle: This assay measures the activity of allantoinase by quantifying the amount of this compound produced from the enzymatic hydrolysis of allantoin. The this compound is then chemically degraded to glyoxylate (B1226380), which is reacted with a phenylhydrazine (B124118) derivative to produce a colored compound that can be measured spectrophotometrically[8][9][10].

Materials:

-

Crude protein extract from biological tissue

-

100 mM Tris-HCl buffer, pH 7.0-7.5

-

33 mM Allantoin solution in Tris-HCl buffer

-

69 mM Phenylhydrazine HCl solution

-

25% (v/v) Hydrochloric acid (HCl)

-

152 mM Potassium ferricyanide (B76249) solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract (e.g., using a Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix the crude protein extract with the 33 mM allantoin solution.

-

Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid, such as 0.2 N HCl.

-

-

Colorimetric Detection:

-

Heat the reaction mixture in a boiling water bath to degrade the this compound to glyoxylate and urea.

-

Cool the mixture and add the phenylhydrazine HCl solution, followed by concentrated HCl and the potassium ferricyanide solution.

-

Incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Calculation:

-

Create a standard curve using known concentrations of glyoxylic acid.

-

Calculate the amount of this compound produced based on the standard curve and relate it to the amount of protein in the extract and the reaction time to determine the enzyme activity (e.g., in µmol of product/min/mg of protein).

-

Signaling Pathways and Conceptual Frameworks

Allantoin-Mediated Stress Signaling in Plants

The accumulation of allantoin under stress conditions initiates a signaling cascade that involves the key stress hormones abscisic acid (ABA) and jasmonic acid (JA). Allantoin promotes the biosynthesis of ABA, which in turn activates the MYC2-regulated JA signaling pathway. This crosstalk leads to the expression of various stress-responsive genes, enhancing the plant's tolerance to adverse conditions[2][11][12][13][14][15].

Caption: Allantoin-mediated stress signaling pathway in plants.

Experimental Workflow for Investigating this compound Signaling

A typical experimental workflow to elucidate the role of this compound in stress signaling involves subjecting the model organism to stress, quantifying changes in ureide levels, analyzing gene expression, and observing the resulting phenotype.

References

- 1. Ureide metabolism under abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular analysis of ureide accumulation under drought stress in Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The purine metabolite allantoin enhances abiotic stress tolerance through synergistic activation of abscisic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptome and Metabolome Analyses Reveal Complex Molecular Mechanisms Involved in the Salt Tolerance of Rice Induced by Exogenous Allantoin - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Divergence of Allantoate Degradation: A Technical Guide for Researchers

An in-depth exploration of the evolutionary origins, biochemical pathways, and experimental methodologies related to allantoate degradation, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound, a key intermediate in purine (B94841) catabolism, plays a crucial role in nitrogen metabolism across a wide range of organisms. The degradation of this compound represents a critical step in the recycling of nitrogen from purine nucleotides, allowing organisms to reclaim this essential element for the synthesis of amino acids, nucleic acids, and other nitrogen-containing compounds. The evolutionary trajectory of the this compound degradation pathway reveals a fascinating story of adaptation and divergence, with distinct enzymatic strategies employed by different kingdoms of life. This technical guide provides a comprehensive overview of the evolutionary origins of this compound degradation, details the key enzymes and their kinetic properties, presents robust experimental protocols for their study, and visualizes the intricate signaling pathways and workflows involved.

Two Paths to Nitrogen Reclamation: The Evolutionary Dichotomy of this compound Degradation

The breakdown of this compound proceeds via two primary enzymatic pathways, each with a distinct evolutionary history and end product. The distribution of these pathways across the tree of life highlights a fundamental divergence in nitrogen scavenging strategies.

The first pathway, prevalent in plants and many microorganisms, utilizes This compound amidohydrolase (AAH) . This enzyme catalyzes the direct hydrolysis of this compound to produce two molecules of ammonia (B1221849), one molecule of carbon dioxide, and ureidoglycolate.[1] This pathway is highly efficient in directly liberating ammonia, a readily assimilable form of nitrogen for many organisms.

The second pathway, found predominantly in animals and some microorganisms, employs This compound amidinohydrolase , more commonly known as allantoicase . This enzyme catalyzes the hydrolysis of this compound to produce one molecule of urea (B33335) and one molecule of (S)-ureidoglycolate.[2] The urea generated in this pathway can then be further hydrolyzed by urease to yield ammonia and carbon dioxide. The presence of this two-step process for ammonia generation suggests a different evolutionary pressure, possibly related to the management of nitrogenous waste products.

The evolutionary relationship between these two pathways is a subject of ongoing research. Phylogenetic analyses of the amidohydrolase superfamily, to which both enzymes belong, suggest a complex history of gene duplication and functional divergence.[3]

Quantitative Analysis of this compound Degrading Enzymes

The kinetic properties of this compound amidohydrolase and allantoicase have been characterized in several organisms, revealing variations in substrate affinity and catalytic efficiency that likely reflect their specific metabolic roles.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| This compound Amidohydrolase | Arabidopsis thaliana | This compound | 0.03 | 30.7 | [4] |

| This compound Amidohydrolase | Glycine max (Soybean) | This compound | 0.08 | 58.1 | [4] |

| This compound Amidohydrolase | Phaseolus vulgaris | This compound | 0.46 | Not reported | [5] |

| Allantoinase (leads to this compound) | Escherichia coli | (S)-Allantoin | 4.2 - 19.5 | Not reported | [6] |

| This compound Transport | Saccharomyces cerevisiae | This compound | 0.05 | Not applicable | [7] |

Note: Kinetic data for allantoicase is less abundant in the literature. The data for E. coli allantoinase is included as it is the upstream enzyme that produces this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound degradation pathway.

Enzyme Activity Assay for this compound Amidohydrolase

This protocol is adapted from a method used for the enzymatic assay of allantoin (B1664786), which can be modified to directly measure this compound amidohydrolase activity.[8]

Principle: this compound amidohydrolase catalyzes the hydrolysis of this compound to ureidoglycine and ammonia. The released ammonia can be quantified using the glutamate (B1630785) dehydrogenase-coupled assay, which measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2

-

This compound Solution: 10 mM this compound in assay buffer

-

NADPH Solution: 10 mM NADPH in assay buffer

-

α-Ketoglutarate Solution: 100 mM α-ketoglutarate in assay buffer

-

Glutamate Dehydrogenase (GDH): ~500 units/mL

-

Enzyme Sample: Purified or crude enzyme extract

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL α-Ketoglutarate Solution

-

20 µL NADPH Solution

-

10 µL Glutamate Dehydrogenase

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADPH oxidation.

-

Initiate the reaction by adding 100 µL of the this compound Solution and 20 µL of the Enzyme Sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the amount of ammonia produced, and thus to the this compound amidohydrolase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the assay conditions.

Cloning and Expression of this compound Degradation Genes

This protocol provides a general framework for the cloning and expression of this compound amidohydrolase or allantoicase genes, which can be adapted based on the specific gene and expression system.[2][9]

a. Gene Amplification:

-

Design primers specific to the target gene based on its known sequence. Include restriction sites in the primers for subsequent cloning into an expression vector.

-

Perform Polymerase Chain Reaction (PCR) to amplify the target gene from genomic DNA or cDNA of the organism of interest.

-

Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and purity of the amplified DNA fragment.

b. Cloning into an Expression Vector:

-

Digest both the purified PCR product and the chosen expression vector (e.g., pET series for E. coli expression) with the selected restriction enzymes.

-

Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).

-

Select for transformed colonies on antibiotic-containing agar (B569324) plates.

-

Verify the presence and orientation of the insert in the plasmid by colony PCR and/or restriction digestion of purified plasmid DNA.

c. Protein Expression and Purification:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable culture medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

-

Continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.

-

Harvest the cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization.

-

Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Analyze the purity of the protein by SDS-PAGE.

Phylogenetic Analysis of this compound Degradation Enzymes

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of this compound amidohydrolase and allantoicase protein sequences.

a. Sequence Retrieval:

-

Obtain protein sequences of this compound amidohydrolase and allantoicase from various organisms from public databases such as UniProt (uniprot.org) and NCBI (ncbi.nlm.nih.gov).

-

Include a diverse range of species from different taxonomic groups (e.g., bacteria, archaea, fungi, plants, and animals) to build a comprehensive tree.

-

Select a suitable outgroup sequence from a related but distinct enzyme family within the amidohydrolase superfamily to root the tree.

b. Multiple Sequence Alignment:

-

Perform a multiple sequence alignment of the retrieved protein sequences using software such as ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.

c. Phylogenetic Tree Construction:

-

Use the multiple sequence alignment to construct a phylogenetic tree using methods such as:

-

Maximum Likelihood (ML): This statistical method finds the tree that has the highest probability of producing the observed sequence data given a specific model of evolution.

-

Neighbor-Joining (NJ): This is a distance-based method that builds the tree by progressively clustering the most closely related sequences.

-

Bayesian Inference (BI): This method uses a probabilistic model to infer the posterior probability of different trees.

-

-

Utilize software packages like MEGA (Molecular Evolutionary Genetics Analysis), RAxML, or MrBayes for tree construction.

-

Evaluate the reliability of the tree topology using bootstrap analysis (for ML and NJ) or posterior probabilities (for BI).

Visualizing the Pathways and Processes

This compound Degradation Pathways

The following diagrams illustrate the two primary pathways for this compound degradation.

Caption: Divergent pathways of this compound degradation.

Experimental Workflow: Cloning and Expression

This diagram outlines the major steps involved in the cloning and expression of an this compound degradation enzyme.

Caption: A typical workflow for gene cloning and protein expression.

Logical Relationship: Phylogenetic Analysis

This diagram illustrates the logical flow of a phylogenetic analysis.

Caption: Logical steps in conducting a phylogenetic analysis.

Conclusion

The study of the evolutionary origins of this compound degradation provides valuable insights into the metabolic diversity and adaptive strategies of different organisms. The clear divergence between the ammonia-producing and urea-producing pathways underscores the distinct evolutionary pressures that have shaped nitrogen metabolism. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this fascinating area of biochemistry and molecular evolution. Future research, particularly in characterizing the kinetic properties of allantoicase from a wider range of species and in elucidating the regulatory mechanisms governing the expression of these genes, will undoubtedly deepen our understanding of this fundamental metabolic process.

References

- 1. A Molecular Phylogenomic Analysis of the ILR1-Like Family of IAA Amidohydrolase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Expression and Characterization of the Two Cyclic Amidohydrolase Enzymes, Allantoinase and a Novel Phenylhydantoinase, from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolutionary Expansion of the Amidohydrolase Superfamily in Bacteria in Response to the Synthetic Compounds Molinate and Diuron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular and functional characterization of this compound amidohydrolase from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. This compound transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic assay of allantoin in serum using allantoinase and this compound amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of Allantoate Amidohydrolase Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory mechanisms governing the expression of the allantoate amidohydrolase gene, a key enzyme in the purine (B94841) degradation pathway. This pathway is crucial for nitrogen recycling in a wide range of organisms, from yeast to plants. Understanding its regulation is vital for research in areas such as agricultural biotechnology and drug development, particularly for antifungal and herbicide targets.

Core Regulatory Pathways

The expression of the this compound amidohydrolase gene is tightly controlled by the availability of nitrogen, the presence of pathway intermediates, and various cellular signaling cascades. The primary regulatory mechanisms, particularly well-studied in the yeast Saccharomyces cerevisiae (where the gene is known as DAL2) and the model plant Arabidopsis thaliana (gene AtAAH), are Nitrogen Catabolite Repression (NCR) and pathway-specific induction.

Nitrogen Catabolite Repression (NCR) in Saccharomyces cerevisiae

In S. cerevisiae, the allantoin (B1664786) degradation pathway, including the DAL2 gene, is subject to Nitrogen Catabolite Repression (NCR). This mechanism ensures that when preferred nitrogen sources like glutamine or ammonia (B1221849) are abundant, the expression of genes required for the utilization of poorer nitrogen sources, such as allantoin, is repressed.[1][2][3][4]

The key players in this regulatory circuit are the GATA family of transcription factors:

-

Gln3p and Gat1p: These are transcriptional activators that bind to GATAA sequences within the promoter regions of NCR-sensitive genes, including DAL2, to drive their expression.[5][6]

-

Dal80p: This is a transcriptional repressor that also binds to GATAA sequences and competes with Gln3p and Gat1p, thereby inhibiting gene expression.[5][6]

The activity of these transcription factors is controlled by the TOR (Target of Rapamycin) signaling pathway, which senses the nitrogen status of the cell.[7][8][9]

-

Under Nitrogen-Rich Conditions: The TOR kinase is active and promotes the phosphorylation of Gln3p and Gat1p. This leads to their sequestration in the cytoplasm, preventing them from activating gene expression in the nucleus.[7][8][9]

-

Under Nitrogen-Poor Conditions: The TOR kinase is inactive. Gln3p and Gat1p are dephosphorylated and translocate to the nucleus, where they can activate the expression of DAL2 and other NCR-sensitive genes.[7][8][9]

Induction by Allophanate in Saccharomyces cerevisiae

In addition to NCR, the allantoin pathway genes are also induced by the presence of allophanate, the last intermediate of the pathway.[1][10] This induction mechanism ensures that the enzymes of the pathway are synthesized only when their substrate is available. This regulation is mediated by the cis-acting Upstream Induction Sequence (UIS) and the trans-acting factors Dal81p and Dal82p.[1] The DAL2 gene, however, possesses a mutant form of the UIS, which is consistent with its observed poor induction in vivo.[11]

Regulation in Arabidopsis thaliana

In Arabidopsis thaliana, the this compound amidohydrolase gene (AtAAH) is also involved in nitrogen recycling from purine degradation.[12][13][14] Its expression is regulated by developmental cues, nitrogen availability, and stress conditions.

-

Tissue-Specific Expression: AtAAH transcripts are found in various tissues, with the highest levels typically observed in leaves and developing seeds.[12][13][15]

-

Nitrogen Starvation: Nitrogen starvation can lead to an upregulation of genes involved in nucleotide breakdown, although the changes in AtAAH expression are generally modest.[16]

-

Post-Transcriptional Regulation: Studies have shown that under different nitrogen sources and drought stress, the regulation of AtAAH can occur at the post-transcriptional level, indicating a more complex control mechanism beyond simple transcriptional activation or repression.[12]

-

Role in Seed Germination: AtAAH expression is upregulated in dormant seeds compared to after-ripened seeds, and mutant seeds lacking AtAAH exhibit increased dormancy.[13]

Regulation in Bacteria

In bacteria, the regulation of this compound amidohydrolase is also linked to nitrogen availability and the presence of pathway intermediates.

-

Escherichia coli: The expression of the allC gene, encoding this compound amidohydrolase, is part of the allantoin regulon. This regulon is controlled by the repressor protein AllR and the activator protein AllS.[17][18][19] The binding of AllR to the promoter regions is inhibited by this compound.[18]

-

Pseudomonas aeruginosa: The synthesis of allantoin-degrading enzymes is regulated by induction (by urate, allantoin, or this compound), catabolite repression (by tricarboxylic acid cycle intermediates), and nitrogen control.[20]

Quantitative Data on this compound Amidohydrolase Gene Expression

The following tables summarize quantitative data on the expression of the this compound amidohydrolase gene from various studies.

Table 1: Relative Expression of AtAAH in Different Tissues of Arabidopsis thaliana

| Tissue | Relative Expression Level |

| Leaf | High |

| Flower | Moderate |

| Seedling | High |

| Root | High |

| Stem | Moderate |

| Siliques (8 DAP) | High |

| Dormant Dry Seed | Moderate |

| After-Ripened Dry Seed | Low |

Data adapted from studies on AtAAH expression patterns.[13][15]

Table 2: Metabolite Levels in Wild-Type vs. Ataah Mutant Arabidopsis thaliana Seeds

| Metabolite | Wild-Type (Col-0) | Ataah Mutant |

| Allantoin | Low | Significantly Higher |

| This compound | Low | Significantly Higher |

Data reflects the functional consequence of AtAAH knockout on the purine degradation pathway.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of this compound amidohydrolase gene expression.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive technique used to quantify gene expression levels by measuring the amount of amplified cDNA in real-time.[21][22][23]

Objective: To determine the relative expression level of the this compound amidohydrolase gene in different samples (e.g., tissues, treatments, or genetic backgrounds).

Methodology:

-

RNA Extraction:

-

Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., containing TRIzol).

-

Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile, RNase-free tube, combine total RNA (1-2 µg), oligo(dT) primers or random hexamers, and RNase-free water.

-

Incubate at 65°C for 5 minutes to denature the RNA, then chill on ice.

-

Add a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.

-

Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes).

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers specific for the this compound amidohydrolase gene, and nuclease-free water.

-

Dilute the synthesized cDNA (e.g., 1:10 or 1:20) and add it to the master mix.

-

Pipette the reaction mix into a qPCR plate. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

-

Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct value of the target gene to that of one or more stably expressed reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Northern Blot Analysis

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.[24][25][26][27]

Objective: To visualize and quantify the size and abundance of this compound amidohydrolase mRNA.

Methodology:

-

RNA Extraction and Gel Electrophoresis:

-

Extract total RNA as described for qRT-PCR.

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the size-separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action.

-

Fix the RNA to the membrane by UV cross-linking or baking.

-

-

Probe Labeling and Hybridization:

-

Prepare a DNA or RNA probe complementary to the this compound amidohydrolase mRNA sequence.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, digoxigenin).

-

Pre-hybridize the membrane to block non-specific binding sites.

-

Hybridize the labeled probe to the membrane overnight in a hybridization buffer at an appropriate temperature.

-

-

Washing and Detection:

-

Wash the membrane under stringent conditions to remove unbound probe.

-

Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric assays (for non-radioactive probes).

-

-

Analysis:

-

The intensity of the resulting band corresponds to the abundance of the target mRNA.

-

Promoter-Reporter Gene Assay

This assay is used to study the activity of a promoter by fusing it to a reporter gene that encodes an easily detectable protein.[28][29][30][31][32]

Objective: To identify and characterize the cis-acting regulatory elements in the promoter of the this compound amidohydrolase gene.

Methodology:

-

Construct Generation:

-

Clone the promoter region of the this compound amidohydrolase gene upstream of a reporter gene (e.g., lacZ, luciferase, GFP) in an expression vector.

-

Generate various deletion or site-directed mutagenesis constructs of the promoter to pinpoint specific regulatory elements.

-

-

Cell Transfection/Transformation:

-

Introduce the promoter-reporter constructs into a suitable host cell line (e.g., yeast, plant protoplasts, or mammalian cells).

-

Co-transfect with a control vector expressing a different reporter under a constitutive promoter to normalize for transfection efficiency.

-

-

Cell Culture and Treatment:

-

Culture the transformed cells under different conditions (e.g., varying nitrogen sources, presence of inducers).

-

-

Reporter Assay:

-

Prepare cell lysates and measure the activity of the reporter protein (e.g., β-galactosidase activity, luminescence, or fluorescence).

-

-

Data Analysis:

-

Normalize the experimental reporter activity to the control reporter activity.

-

Compare the reporter activity of different promoter constructs and under different conditions to determine the function of specific promoter regions.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA or protein-RNA interactions in vitro.[33][34][35][36][37]

Objective: To determine if a specific transcription factor (e.g., Gln3p, Gat1p) binds to the promoter of the this compound amidohydrolase gene.

Methodology:

-

Probe Preparation:

-

Synthesize a short DNA oligonucleotide corresponding to the putative binding site in the this compound amidohydrolase promoter.

-

Label the probe with a radioactive isotope or a fluorescent dye.

-

-

Protein Extraction:

-

Prepare nuclear extracts or purify the recombinant transcription factor of interest.

-

-

Binding Reaction:

-

Incubate the labeled probe with the protein extract in a binding buffer.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an antibody specific to the transcription factor of interest.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the probe by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex.

-

References

- 1. DAL2 | SGD [yeastgenome.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the function of nitrogen catabolite repression in Saccharomyces cerevisiae? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the function of nitrogen catabolite repression in Saccharomyces cerevisiae? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory circuit for responses of nitrogen catabolic gene expression to the GLN3 and DAL80 proteins and nitrogen catabolite repression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tor Pathway Control of the Nitrogen-responsive DAL5 Gene Bifurcates at the Level of Gln3 and Gat1 Regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Sensing, Transportation, and Catabolism of Nitrogen Sources in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transmitting the signal of excess nitrogen in Saccharomyces cerevisiae from the Tor proteins to the GATA factors: connecting the dots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of the allantoin degradative enzymes in Saccharomyces cerevisiae by the last intermediate of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequences of two adjacent genes, one (DAL2) encoding allantoicase and another (DCG1) sensitive to nitrogen-catabolite repression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular and functional characterization of this compound amidohydrolase from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Role for this compound Amidohydrolase (AtAAH) in the Germination of Arabidopsis thaliana Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification, Biochemical Characterization, and Subcellular Localization of this compound Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. AllR Controls the Expression of Streptomyces coelicolor Allantoin Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The transcription regulator AllR senses both allantoin and glyoxylate and controls a set of genes for degradation and reutilization of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Catabolite repression and nitrogen control of allantoin-degrading enzymes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. elearning.unite.it [elearning.unite.it]

- 24. Northern blot - Wikipedia [en.wikipedia.org]

- 25. Analysis of gene expression by northern blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Northern Blot Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

- 27. Northern Blot [genome.gov]

- 28. Study of transcriptional regulation using a reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.sg]

- 30. bmglabtech.com [bmglabtech.com]

- 31. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 32. Reporter gene - Wikipedia [en.wikipedia.org]

- 33. med.upenn.edu [med.upenn.edu]

- 34. medchemexpress.com [medchemexpress.com]

- 35. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 36. en.bio-protocol.org [en.bio-protocol.org]

- 37. licorbio.com [licorbio.com]

The Pivotal Role of Allantoate in Seed Germination and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful germination of seeds and the subsequent establishment of seedlings are critical phases in the plant life cycle, governed by a complex interplay of genetic, hormonal, and metabolic factors. Among the key metabolic pathways, the catabolism of purines and the associated ureide metabolism have emerged as central players, not only in nitrogen recycling and transport but also in stress response and developmental signaling. This technical guide provides an in-depth exploration of the role of allantoate, a key intermediate in ureide metabolism, in the intricate processes of seed germination and early plant development. Drawing upon current scientific literature, this document details the quantitative dynamics of this compound, provides comprehensive experimental protocols for its study, and visualizes the complex signaling networks in which it participates. This guide is intended to be a valuable resource for researchers in plant biology, scientists investigating metabolic pathways, and professionals in drug development seeking to understand and potentially modulate these fundamental plant processes.

This compound Metabolism in the Context of Purine (B94841) Catabolism

This compound is a nitrogen-rich compound derived from the breakdown of purines (adenine and guanine). This catabolic pathway is not merely a waste-disposal mechanism but a crucial route for remobilizing nitrogen from senescing tissues and for transporting symbiotically fixed nitrogen in ureide-producing legumes like soybean.[1][2] In the context of seed germination, the stored purines in the seed are broken down to provide a vital source of nitrogen for the growing embryo.

The synthesis of this compound begins with the oxidation of xanthine (B1682287) to uric acid, which is then converted to allantoin (B1664786).[3] Allantoin is subsequently hydrolyzed by the enzyme allantoinase (ALN) to produce this compound.[4] this compound is then further catabolized by This compound amidohydrolase (AAH) to yield ureidoglycolate, ammonia (B1221849), and carbon dioxide.[5][6] The released ammonia can then be assimilated into amino acids, fueling the growth of the seedling.

Visualization of the Purine Catabolism Pathway

The following diagram illustrates the key steps in the purine catabolism pathway leading to the formation and degradation of this compound.

Quantitative Dynamics of this compound During Seed Germination

The concentration of this compound and its precursor, allantoin, fluctuates significantly during seed development, dormancy, and germination. These changes are indicative of the dynamic metabolic shifts occurring within the seed.

This compound and Allantoin Levels in Arabidopsis thaliana Seeds

Studies on Arabidopsis thaliana have provided valuable quantitative insights into the role of this compound metabolism in seed dormancy. In particular, the analysis of mutants deficient in this compound amidohydrolase (aah) has been instrumental.

| Genotype | Seed State | Allantoin (nmol/g DW) | This compound (nmol/g DW) | Reference |

| Wild Type (Col-0) | Dormant Dry Seed | ~15 | ~5 | [7][8] |

| aah mutant | Dormant Dry Seed | ~50 | ~150 | [7][8] |

| Wild Type (Col-0) | 24h Imbibed Dormant Seed | Lower than aah | Lower than aah | [7][8] |

| aah mutant | 24h Imbibed Dormant Seed | Significantly Higher | Significantly Higher | [7][8] |

Table 1: Allantoin and this compound concentrations in dormant Arabidopsis thaliana seeds.[7][8]

The significantly higher accumulation of this compound in the aah mutant seeds suggests a block in its degradation, which is correlated with increased seed dormancy. This highlights the importance of efficient this compound catabolism for the transition from a dormant to a germinative state.

Ureide Content in Soybean (Glycine max) Seeds and Seedlings

In ureide-producing legumes like soybean, this compound and allantoin are the primary forms of nitrogen transported from the nodules to the shoot. While their role in nitrogen fixation is well-established, their dynamics during germination are also of great interest.

| Tissue | Developmental Stage | Allantoin (µmol/g FW) | Allantoic Acid (µmol/g FW) | Reference |

| Cotyledons | 4 days after imbibition | ~1.5 | ~2.5 | [9] |

| Cotyledons | 8 days after imbibition | ~0.5 | ~1.0 | [9] |

| Embryonic Axis | 4 days after imbibition | ~0.8 | ~1.2 | [9] |

| Embryonic Axis | 8 days after imbibition | ~0.2 | ~0.5 | [9] |

Table 2: Allantoin and Allantoic Acid concentrations in soybean seedlings during germination.[9]

The data indicates a peak in ureide concentration in the early stages of germination, followed by a decline, suggesting their mobilization and utilization as a nitrogen source for the growing seedling.

This compound's Role in Signaling and Stress Response

Beyond its role as a nitrogen source, this compound and its metabolic pathway are increasingly recognized for their involvement in plant signaling and stress responses, particularly during germination.

Hormonal Crosstalk: ABA and Jasmonic Acid

Allantoin, the precursor of this compound, has been shown to influence the levels of abscisic acid (ABA), a key hormone in regulating seed dormancy and germination.[10][11] Accumulation of allantoin can lead to increased ABA levels, thereby reinforcing dormancy.[12] Furthermore, allantoin can activate the jasmonic acid (JA) signaling pathway in an ABA-dependent manner, which is involved in stress responses.[12][13]

Role in Oxidative Stress

Both allantoin and this compound have been implicated as scavengers of reactive oxygen species (ROS).[10][14] During germination, there is a controlled burst of ROS that is thought to be a signaling event to break dormancy. The accumulation of ureides in dormant seeds, such as in the aah mutant, may counteract this oxidative signal, thus contributing to the maintenance of dormancy.[7]

Visualization of this compound-Related Signaling

The following diagram illustrates the interplay between this compound metabolism, hormonal signaling, and ROS during seed germination.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in seed germination and development.

Quantification of Allantoin and this compound

This method is based on the differential hydrolysis of allantoin and this compound to glyoxylate (B1226380), which is then measured colorimetrically.[15][16][17]

Materials:

-

Plant tissue (seeds, cotyledons, etc.)

-

Phosphate (B84403) buffer (50 mM, pH 7.5)

-

0.1 M NaOH

-

0.1 M HCl

-

Phenylhydrazine (B124118) hydrochloride solution (0.65% in 3.7 M HCl)

-

Potassium ferricyanide (B76249) solution (1.67% in concentrated HCl)

-

Ice bath

-

Water bath (100°C)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize 100 mg of plant tissue in 1 ml of phosphate buffer. Centrifuge at 13,000 rpm for 10 min at 4°C. Collect the supernatant.

-

Differential Hydrolysis:

-

Tube A (Glyoxylate blank): 200 µl supernatant + 100 µl H₂O + 100 µl 0.1 M HCl.

-

Tube B (this compound): 200 µl supernatant + 100 µl 0.1 M NaOH. Heat at 100°C for 4 min. Cool on ice and add 100 µl 0.1 M HCl.

-

Tube C (Allantoin + this compound): 200 µl supernatant + 100 µl 0.1 M NaOH. Heat at 100°C for 8 min. Cool on ice and add 100 µl 0.1 M HCl.

-

-

Colorimetric Reaction:

-

To each tube, add 500 µl of phenylhydrazine hydrochloride solution.

-

Incubate at room temperature for 10 min.

-

Add 250 µl of potassium ferricyanide solution.

-

Incubate at room temperature for 10 min.

-

-

Measurement: Read the absorbance at 535 nm.

-

Calculation:

-

This compound concentration is proportional to (Absorbance B - Absorbance A).

-

Allantoin concentration is proportional to (Absorbance C - Absorbance B).

-

Use a standard curve of glyoxylate to quantify the concentrations.

-

HPLC provides a more specific and sensitive method for the simultaneous quantification of allantoin and this compound.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: 20 mM potassium phosphate buffer (pH 6.8) with 5% methanol

-

Allantoin and this compound standards

-

Plant tissue extract (as prepared for the spectrophotometric method)

Procedure:

-

Sample Preparation: Filter the plant tissue extract through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 6.8) containing 5% methanol.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 20 µl.

-

-

Quantification: Create a standard curve for both allantoin and this compound using known concentrations. Calculate the concentrations in the samples based on the peak areas.

Enzyme Activity Assays

This assay measures the production of this compound from allantoin.

Materials:

-

Plant tissue extract

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM allantoin solution

-

Reagents for this compound quantification (see section 4.1.1)

Procedure:

-

Enzyme Reaction: Mix 100 µl of plant extract with 400 µl of 10 mM allantoin in Tris-HCl buffer.

-

Incubate at 30°C for 30 min.

-

Stop the reaction by adding 100 µl of 1 M HCl.

-

Quantification: Measure the amount of this compound produced using the spectrophotometric method described in section 4.1.1.

-

Calculation: Express the enzyme activity as nmol of this compound produced per minute per mg of protein.

This assay measures the release of ammonia from this compound.

Materials:

-

Plant tissue extract

-

50 mM HEPES buffer (pH 7.5) containing 10 mM MnCl₂

-

10 mM this compound solution

-

Nessler's reagent or a commercial ammonia assay kit

Procedure:

-

Enzyme Reaction: Mix 100 µl of plant extract with 400 µl of 10 mM this compound in HEPES buffer.

-

Incubate at 30°C for 30 min.

-

Stop the reaction by adding 100 µl of 1 M HCl.

-

Quantification: Measure the amount of ammonia released using Nessler's reagent or a commercial kit.

-

Calculation: Express the enzyme activity as nmol of ammonia produced per minute per mg of protein.

Experimental Workflow for Gene Function Analysis

The following diagram outlines a typical workflow for investigating the function of genes involved in this compound metabolism, such as ALN and AAH, in seed germination.

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads in seed germination and development. It is not only a vital source of recycled nitrogen but also a key player in the complex signaling networks that govern dormancy and the response to environmental stresses. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further unravel the multifaceted roles of this compound.

Future research should focus on several key areas:

-

Spatiotemporal Dynamics: High-resolution imaging and cell-type-specific metabolomics will be crucial to understand the precise localization and movement of this compound within the seed during germination.

-

Regulatory Networks: Further investigation into the upstream and downstream components of the this compound signaling pathway will provide a more complete picture of its regulatory functions.

-

Translational Research: A deeper understanding of how this compound metabolism influences seed vigor and stress tolerance can inform strategies for crop improvement and the development of novel agrochemicals.

-

Pharmacological Applications: The enzymes in the purine catabolism pathway could be potential targets for the development of compounds that modulate seed dormancy and germination, with applications in agriculture and weed control.

By continuing to explore the intricate world of this compound metabolism, the scientific community can unlock new insights into the fundamental processes that govern plant life and develop innovative solutions for a more sustainable future.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Nitrogen Source on Ureides in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative signaling in seed germination and dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditions That Impact Soybean Germination and Emergence | Crop Science US [cropscience.bayer.us]

- 5. Figure 5 from Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. | Semantic Scholar [semanticscholar.org]

- 6. Comparative studies on Ureide Permeases in Arabidopsis thaliana and analysis of two alternative splice variants of AtUPS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Allantoin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene expression in the soybean seed axis during germination and early seedling growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]

- 12. Oxidative signaling in seed germination and dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALLANTOINASE ASSAYS AND THEIR APPLICATION TO YEAST AND SOYBEAN ALLANTOINASES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The Assimilation of Ureides in Shoot Tissues of Soybeans : 1. CHANGES IN ALLANTOINASE ACTIVITY AND UREIDE CONTENTS OF LEAVES AND FRUITS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of soybean ureases on seed germination and plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Allantoate as a potential biomarker for nitrogen fixation efficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Symbiotic nitrogen fixation (SNF) is a critical biological process, particularly in legume agriculture, where rhizobia bacteria within root nodules convert atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃), a form usable by the plant. The efficiency of this process directly impacts plant growth, yield, and the nitrogen economy of agricultural systems. Consequently, accurate and efficient methods for quantifying SNF are paramount for crop improvement programs and the development of agricultural biologics. While several methods exist, the quantification of specific nitrogenous compounds, known as ureides, has emerged as a reliable and integrative approach.

This technical guide explores the role of allantoate, a key ureide, as a potential biomarker for nitrogen fixation efficiency in ureide-exporting legumes such as soybean and common bean. We will delve into the biochemical pathways, present quantitative data, detail experimental protocols, and visualize the complex relationships governing its synthesis and catabolism.

The Ureide Pathway: From Fixed Nitrogen to this compound

In many warm-season legumes, the recently fixed ammonia is not transported as amides (like asparagine or glutamine) but is instead channeled into the de novo synthesis of purines in the root nodules.[1] These purines are then rapidly catabolized to form the ureides, allantoin (B1664786) and this compound, which serve as the primary long-distance transport molecules for fixed nitrogen.[2] This "ureide strategy" is highly efficient in terms of carbon and nitrogen budgeting.[3][4]

The synthesis pathway is a complex interplay between infected and uninfected cells within the nodule:

-

Ammonia Assimilation: Fixed NH₃ is assimilated into glutamine and glutamate (B1630785) via the GS/GOGAT cycle.[5]

-

Purine (B94841) Synthesis: Glutamine provides the nitrogen for the de novo synthesis of purine nucleotides (e.g., AMP, GMP).[5]

-

Purine Catabolism: These purines are oxidized to xanthine (B1682287) and then to uric acid by xanthine dehydrogenase.[3][6]

-

Uric Acid Oxidation: Uric acid is transported to peroxisomes in uninfected cells where it is oxidized by uricase to form allantoin.[3][6]

-

Allantoin Hydrolysis: Allantoin is then transported to the endoplasmic reticulum, where the enzyme allantoinase hydrolyzes it to form This compound .[6][7]

This compound, being the major ureide found in the shoots of these legumes, and allantoin are then loaded into the xylem for transport to the aerial parts of the plant.[8][9]

Quantitative Relationship Between this compound and Nitrogen Fixation

The concentration of ureides, primarily allantoin and this compound, in the xylem sap and shoot tissues serves as an integrated measure of nitrogen fixation over time.[10] This is because their synthesis is directly linked to the output of the nitrogenase enzyme. Under optimal conditions, a high rate of N₂ fixation leads to high levels of ureide transport. Conversely, low fixation rates result in lower ureide concentrations.

However, this relationship is modulated by environmental factors, particularly water availability. Under drought stress, the rate of ureide catabolism in leaves often decreases, leading to an accumulation of ureides (especially this compound) in shoot tissues.[2][11] This accumulation is hypothesized to be part of a feedback mechanism that signals the nodules to down-regulate nitrogenase activity to conserve resources.[1][11] Therefore, measuring this compound levels can provide insights not only into the rate of fixation but also into the plant's response to stress.

Table 1: Ureide Concentration in Common Bean Genotypes under Drought Stress

| Genotype | Treatment | Days of Drought | N₂ Fixation (ARA, µmol C₂H₄ g⁻¹ h⁻¹) | Leaf this compound (µmol g⁻¹ FW) | Stem this compound (µmol g⁻¹ FW) |

| BAT 477 (Tolerant) | Control | 14 | 4.5 | 1.8 | 2.5 |

| Drought | 14 | 2.1 | 4.2 | 5.1 | |

| SEQ 10 (Tolerant) | Control | 14 | 4.8 | 1.5 | 2.2 |

| Drought | 14 | 2.5 | 3.9 | 4.8 | |

| DOR 364 (Sensitive) | Control | 14 | 4.2 | 1.2 | 2.0 |

| Drought | 14 | 0.8 | 6.5 | 7.2 | |

| TARS-ST1 (Sensitive) | Control | 14 | 4.0 | 1.1 | 1.9 |

| Drought | 14 | 0.5 | 7.1 | 8.0 |

Data adapted from Ladrera et al. (2007) and Serraj et al. (1999a), illustrating the inverse relationship between N₂ fixation and shoot this compound accumulation under drought, especially in sensitive genotypes.[2][11]

Experimental Protocols

A robust assessment using this compound as a biomarker requires two key components: quantifying nitrogen fixation and measuring this compound concentration.

References

- 1. Update on ureide degradation in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of inhibition of N2 fixation and ureide accumulation under water deficit in four common bean genotypes of contrasting drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allantoin and Allantoic Acid in the Nitrogen Economy of the Cowpea (Vigna unguiculata [L.] Walp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4.4.6 - Measuring N2 fixation | Plants in Action [rseco.org]

- 11. Inhibition of N2 Fixation in Soybean Is Associated with Elevated Ureides and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Environmental Stress on Allantoate Accumulation in Crops: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction